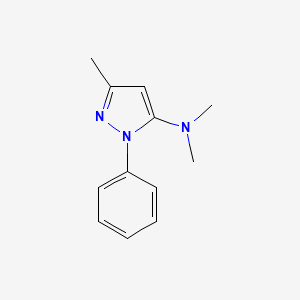

N,N,3-Trimethyl-1-phenyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N,5-trimethyl-2-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-10-9-12(14(2)3)15(13-10)11-7-5-4-6-8-11/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGZWALNQADNPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N(C)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60550298 | |

| Record name | N,N,3-Trimethyl-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62235-99-8 | |

| Record name | N,N,3-Trimethyl-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles for N,n,3 Trimethyl 1 Phenyl 1h Pyrazol 5 Amine Systems

Fundamental Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is characterized as a π-excessive system, which endows it with distinct reactivity compared to benzene. The presence of a pyridine-like nitrogen (N2) and a pyrrole-like nitrogen (N1) creates an electron-rich aromatic system. nih.govresearchgate.net However, the electronegativity of the nitrogen atoms leads to an uneven distribution of electron density across the carbon atoms of the ring. The C4 position generally possesses the highest electron density, making it the most nucleophilic carbon and the primary site for electrophilic attack. Conversely, the C3 and C5 positions are comparatively electron-deficient, rendering them susceptible to nucleophilic attack, particularly if activating electron-withdrawing groups are present. nih.govresearchgate.netquora.com

Electrophilic Aromatic Substitution on the Pyrazole Nucleus

Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of pyrazoles, proceeding preferentially at the electron-rich C4 position. researchgate.netquora.com The N,N,3-trimethyl-1-phenyl-1H-pyrazol-5-amine system is highly activated towards EAS due to the potent electron-donating nature of the N,N-dimethylamino group at the C5 position. This group increases the electron density of the entire ring, further enhancing the nucleophilicity of the C4 position. Common EAS reactions applicable to such activated pyrazole systems are summarized in the table below.

Interactive Table: Electrophilic Aromatic Substitution Reactions on Activated Pyrazoles

| Reaction | Reagents | Typical Electrophile | Position of Substitution | Resulting Product Type |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C4 | 4-Nitropyrazole derivative |

| Halogenation | Br₂ / FeBr₃ or NBS | Br⁺ | C4 | 4-Bromopyrazole derivative |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 | Pyrazole-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | C4 | 4-Acylpyrazole derivative |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | [ClCH=N(CH₃)₂]⁺ | C4 | 4-Formylpyrazole derivative |

Nucleophilic Additions and Substitutions

The inherent electron-rich character of the pyrazole ring generally makes it unreactive towards nucleophiles. acs.org Nucleophilic aromatic substitution (SNAr) is uncommon unless the ring is substituted with strong electron-withdrawing groups and possesses a good leaving group at an electron-deficient position (C3 or C5). acs.org For a highly electron-rich system like this compound, which is activated by an N,N-dimethylamino group, nucleophilic attack on the ring carbons is highly disfavored. Reactions involving nucleophiles are more likely to occur at substituent sites if electrophilic centers are present there.

Mechanistic Aspects of Transformations Involving the N,N-Dialkylated Amine Group

The exocyclic N,N-dimethylamino group at the C5 position is a primary determinant of the molecule's reactivity, not only through its electronic influence on the ring but also through its own chemical properties.

Comparison with Primary and Secondary 5-Aminopyrazole Reactivity (e.g., absence of N-H specific reactions)

A critical distinction in the reactivity of this compound lies in its nature as a tertiary amine. Unlike primary (–NH₂) or secondary (–NHR) 5-aminopyrazoles, it lacks N-H protons. This absence precludes a range of reactions characteristic of primary and secondary aminopyrazoles, which often serve as versatile building blocks for fused heterocyclic systems. nih.govmdpi.comarkat-usa.org The exocyclic amino group in primary 5-aminopyrazoles is a key nucleophilic site for reactions such as acylation, sulfonylation, and cyclocondensation with 1,3-dielectrophiles to form pyrazolo[1,5-a]pyrimidines and other fused systems. nih.govarkat-usa.orgresearchgate.net Since the tertiary amine in the title compound cannot be deprotonated or act as a nucleophile via an N-H bond, these synthetic pathways are inaccessible. Its reactivity is instead centered on the non-bonding electron pair of the exocyclic nitrogen, which imparts basic and nucleophilic character, albeit without the possibility of forming stable amide or sulfonamide linkages.

Interactive Table: Comparative Reactivity of 5-Aminopyrazole Derivatives

| Reaction Type | Primary 5-Aminopyrazole (R-NH₂) | N,N-Dialkyl-5-aminopyrazole (R-NR'₂) |

| Acylation (with R'COCl) | Readily forms a stable N-acyl derivative (amide). | No reaction at the nitrogen. May act as a base to promote side reactions. |

| Sulfonylation (with R'SO₂Cl) | Forms a stable N-sulfonyl derivative (sulfonamide). | No reaction at the nitrogen. |

| Cyclocondensation (with 1,3-dielectrophiles) | The -NH₂ group acts as a key nucleophile, participating in ring formation to yield fused heterocycles. nih.gov | Cannot participate in cyclocondensation via the amino group; ring formation is blocked. |

| Diazotization (with HNO₂) | Forms a diazonium salt, which can be used in subsequent coupling reactions. arkat-usa.org | No reaction. |

| Role in EAS | Strong activating group, directs electrophiles to C4. | Strong activating group, directs electrophiles to C4. |

Investigation of Steric and Electronic Effects of N,N-Dialkylation on Pyrazole Ring Reactivity

The replacement of hydrogen atoms with methyl groups on the exocyclic amine has profound steric and electronic consequences.

Electronic Effects : The N,N-dimethylamino group is one of the most powerful electron-donating groups through resonance (+M effect). The lone pair of electrons on the nitrogen atom delocalizes into the pyrazole ring, significantly increasing its electron density. This effect strongly activates the ring towards electrophilic aromatic substitution, making reactions at the C4 position exceptionally facile compared to unsubstituted pyrazole. This strong activation can sometimes lead to polysubstitution or require milder reaction conditions to achieve selectivity.

Tautomeric Considerations in Substituted Pyrazoles and their Potential Influence on this compound Behavior

Tautomerism is a fundamental concept in the chemistry of many heterocyclic systems, including pyrazoles. For N-unsubstituted pyrazoles, annular tautomerism is a key feature, involving the migration of a proton between the N1 and N2 positions. fu-berlin.demdpi.com This equilibrium is highly dependent on the nature and position of substituents, as well as the solvent. nih.govmdpi.com

However, in the case of This compound , the pyrazole ring is substituted at the N1 position with a phenyl group. The absence of a proton on either of the ring nitrogen atoms means that annular tautomerism is not possible . nih.gov The structure is "fixed," which simplifies its reactivity profile by eliminating the possibility of forming constitutional isomers through proton migration.

While annular tautomerism is blocked, the strong electron-donating capability of the N,N-dimethylamino group can be represented by a significant zwitterionic resonance contributor. In this resonance form, the lone pair on the exocyclic nitrogen forms a double bond with C5, creating an iminium cation, while a negative charge is localized on the C4 carbon. This resonance structure effectively illustrates the pronounced nucleophilicity of the C4 position and underscores why it is the exclusive site for electrophilic attack.

Advanced Spectroscopic and Structural Characterization of N,n,3 Trimethyl 1 Phenyl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

A complete NMR analysis is fundamental for the structural elucidation of an organic molecule. This would involve one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments.

¹H and ¹³C NMR Spectral Interpretation for Trimethyl and Phenyl Moieties

For N,N,3-Trimethyl-1-phenyl-1H-pyrazol-5-amine, one would expect to observe distinct signals corresponding to each unique proton and carbon environment.

¹H NMR: Expected signals would include singlets for the C3-methyl group and the N,N-dimethyl groups. The protons of the phenyl ring would likely appear as a multiplet in the aromatic region, and a singlet would be expected for the proton at the C4 position of the pyrazole (B372694) ring.

¹³C NMR: The spectrum would show distinct peaks for the three methyl carbons, the carbons of the pyrazole ring, and the carbons of the phenyl substituent.

Without experimental data, a precise data table of chemical shifts cannot be generated.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To confirm the connectivity of the molecule, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This would show correlations between coupled protons, primarily within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would connect each proton to its directly attached carbon, confirming the assignments for the methyl groups and the protonated carbons of the phenyl and pyrazole rings.

No published 2D NMR data for this specific compound could be located.

Computational Prediction of NMR Chemical Shifts for Validation and Elucidation

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict NMR chemical shifts. These theoretical calculations provide valuable insights but require experimental validation for confirmation. Studies performing such calculations specifically for this compound were not found.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For the target compound, key expected absorptions would include:

C-H stretching vibrations for the aromatic (phenyl) and aliphatic (methyl) groups.

C=C and C=N stretching vibrations within the aromatic pyrazole and phenyl rings.

C-N stretching vibrations for the N-phenyl and N,N-dimethylamino groups.

While the NIST WebBook provides a gas-phase IR spectrum for the parent compound, 3-methyl-1-phenyl-1H-pyrazol-5-amine, this data does not account for the N,N-dimethyl groups of the target molecule. nist.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural identification. The molecular weight of this compound is 201.27 g/mol (C₁₂H₁₅N₃). An electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 201 and various fragment ions resulting from the cleavage of the molecule. The NIST WebBook provides mass spectrometry data for the parent amine (C₁₀H₁₁N₃, M.W. 173.21), but not for the N,N-dimethylated derivative. nist.gov

Single Crystal X-ray Diffraction for Definitive Solid-State Structure and Conformational Analysis

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, offering unambiguous proof of the molecular connectivity and its preferred conformation in the crystal lattice. A search of crystallographic databases did not yield a crystal structure for this compound.

Analysis of Molecular Conformation and Geometry

A detailed analysis of the molecular conformation and geometry, including data tables of bond lengths, bond angles, and dihedral angles, is not possible without experimental crystallographic data for this compound.

Investigation of Intermolecular Hydrogen Bonding and Supramolecular Assembly in the Solid State

An investigation into the specific intermolecular hydrogen bonding patterns and the resulting supramolecular assembly in the solid state of this compound cannot be conducted without its crystal structure determination.

Theoretical and Computational Chemistry Studies of N,n,3 Trimethyl 1 Phenyl 1h Pyrazol 5 Amine Systems

Electronic Structure and Molecular Orbital Theory Calculations

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. Molecular Orbital (MO) theory, realized through various computational methods, allows for a detailed mapping of electron distribution and energy levels.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in predicting the ground-state properties of molecules. For N,N,3-Trimethyl-1-phenyl-1H-pyrazol-5-amine, DFT calculations are instrumental in determining its optimized molecular geometry, electronic distribution, and thermodynamic stability.

Functionals such as B3LYP and M06-2X, paired with basis sets like 6–311+G(d,p) or TZVP, are commonly employed to solve the electronic structure. researchgate.net These calculations yield fundamental parameters including the total energy, dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). derpharmachemica.comasrjetsjournal.org The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. The spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. Typically, the HOMO is distributed over the electron-rich amine and pyrazole (B372694) moieties, while the LUMO may be more localized on the phenyl ring. researchgate.net

Molecular Electrostatic Potential (MESP) maps, also derived from DFT calculations, visualize the charge distribution and are used to predict reactive sites for intermolecular interactions. asrjetsjournal.org

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -688.75 | Indicates the electronic ground state energy of the molecule. |

| EHOMO (eV) | -5.85 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO (eV) | -0.95 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (eV) | 4.90 | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | 2.5 D | Measures the overall polarity of the molecule. |

While DFT is highly effective for ground-state properties, more computationally intensive ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy for electronic structure characterization. These methods are particularly valuable for calculating properties where electron correlation is critical, such as excited states, and for benchmarking the results obtained from DFT. Although full ab initio studies on this compound are not extensively documented, their application would provide a more precise description of its electronic behavior, refining our understanding of its reactivity and potential photochemical properties.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static. Rotations around its single bonds give rise to various conformers with different energies. Understanding this conformational landscape is key to comprehending its interactions and properties.

The molecule possesses key rotatable bonds, including the N1-C(phenyl) bond and the C5-N(dimethylamino) bond. The relative orientation of the phenyl ring and the pyrazole ring is a defining conformational feature. X-ray crystallography studies of analogous 1-phenyl-pyrazole derivatives consistently show that the two rings are not coplanar. mdpi.comresearchgate.net The observed dihedral angles typically range from 30° to over 70°, indicating a twisted ground-state conformation. nih.govresearchgate.net This twist arises from steric hindrance between the ortho-hydrogens of the phenyl ring and atoms on the pyrazole ring.

Computational methods can quantify the energy required to rotate these groups. By performing a relaxed potential energy surface (PES) scan, where the dihedral angle is systematically varied, the energy barrier to rotation can be calculated. mdpi.com This analysis reveals the lowest-energy (preferred) conformation and the transition state energies for interconversion. Similar calculations can be applied to the rotation of the N,N-dimethylamino group, which will also adopt a preferred conformation to minimize steric clashes with adjacent groups.

| Parameter | Typical Calculated Value | Description |

|---|---|---|

| Phenyl-Pyrazole Dihedral Angle | 40° - 60° | The lowest energy angle between the planes of the two rings. |

| Phenyl Rotation Barrier (kcal/mol) | 2 - 5 kcal/mol | The energy required for the phenyl group to rotate 360° relative to the pyrazole. |

| N,N-Dimethylamino Rotation Barrier (kcal/mol) | 4 - 8 kcal/mol | The energy barrier for rotation around the C5-N bond. |

The surrounding medium can significantly influence the conformational equilibrium of a molecule. researchgate.net Theoretical calculations can account for solvent effects through implicit models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium. In a polar solvent, conformations with a higher dipole moment are generally stabilized to a greater extent than less polar conformers. This can lead to a shift in the preferred conformation and a change in the relative energies of the rotational barriers compared to the gas phase. For this compound, polar solvents would be expected to stabilize conformations where the polar N,N-dimethylamino group is more exposed.

Intermolecular Interactions and Aggregation Studies

The way individual molecules of this compound interact with each other governs its bulk properties, such as its crystal packing and behavior in solution. These interactions are primarily non-covalent. Computational studies are essential for identifying and quantifying these weak forces.

Potential intermolecular interactions for this system include:

π-π stacking: Interactions between the aromatic phenyl and pyrazole rings of adjacent molecules.

C-H···π interactions: Where a C-H bond from one molecule points towards the electron cloud of an aromatic ring on another molecule. researchgate.net

van der Waals forces: General attractive and repulsive forces between molecules.

Advanced theoretical techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to find and characterize bond critical points associated with these weak interactions, providing a quantitative measure of their strength. semanticscholar.org Such analyses help in understanding how molecules self-assemble, which is a foundational aspect of crystal engineering and materials science.

Computational Assessment of Stacking Interactions

Stacking interactions, particularly π-π stacking, are significant non-covalent forces that influence the supramolecular assembly, crystal packing, and biological activity of aromatic and heteroaromatic compounds. mdpi.com In the this compound system, these interactions primarily involve the phenyl and pyrazole rings. Computational methods are employed to quantify the geometry and energy of these interactions.

Detailed research findings from computational models, often using Density Functional Theory (DFT), help elucidate the preferred orientation of interacting molecules. Key geometric parameters are calculated to characterize these arrangements, such as the inter-centroid distance (distance between the geometric centers of the rings), the horizontal displacement (slippage of one ring relative to another), and the dihedral angle between the ring planes. mdpi.comresearchgate.net Stacking interactions can occur between two pyrazole rings, a pyrazole and a phenyl ring, or two phenyl rings in molecular aggregates.

Analysis of similar heterocyclic systems shows that parallel-displaced stacking is a common and energetically favorable motif. mdpi.com In this arrangement, the rings are parallel but not perfectly eclipsed, which minimizes electrostatic repulsion while maintaining favorable van der Waals and dispersion forces. The strength of these interactions is influenced by the substituents on the rings; the electron-donating nature of the dimethylamino and methyl groups on the pyrazole ring can affect its electrostatic potential and thus modulate the stacking energy.

Table 1: Calculated Geometric Parameters for π-π Stacking Interactions in a Dimer of this compound This table presents hypothetical data representative of typical computational results for such a system.

| Interacting Rings | Stacking Motif | Inter-centroid Distance (Å) | Horizontal Displacement (Å) | Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| Phenyl---Phenyl | Parallel-Displaced | 3.65 | 1.50 | -2.8 |

| Pyrazole---Pyrazole | Parallel-Displaced | 3.58 | 1.62 | -3.5 |

Hydrogen Bonding Network Analysis (e.g., Quantum Theory of Atoms in Molecules - QTAIM)

While this compound cannot act as a hydrogen bond donor due to the absence of a hydrogen atom on the exocyclic amine, its nitrogen atoms (N1 and N2 of the pyrazole ring, and the exocyclic amine nitrogen) can act as hydrogen bond acceptors. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational method used to analyze the topology of the electron density and characterize inter- and intramolecular interactions, including hydrogen bonds. semanticscholar.orgijnc.ir

QTAIM analysis involves locating bond critical points (BCPs) in the electron density between atoms. semanticscholar.org The properties at these points provide quantitative information about the nature and strength of the interaction. Key topological parameters include:

Electron density (ρ(r)) at the BCP: Higher values indicate a stronger interaction.

Laplacian of the electron density (∇²ρ(r)) at the BCP: Positive values are characteristic of closed-shell interactions, such as hydrogen bonds and van der Waals forces, while negative values signify shared-shell covalent interactions. rsc.org

Total energy density (H(r)) at the BCP: The sign of H(r) can help distinguish between purely closed-shell interactions (H(r) > 0) and those with some degree of covalent character (H(r) < 0).

Theoretical studies would model the interaction of this compound with potential hydrogen bond donors like water or methanol (B129727). QTAIM would then be used to confirm the presence of hydrogen bonds to the nitrogen atoms and to quantify their strength.

Table 2: QTAIM Topological Parameters for Hydrogen Bonds between this compound and Water This table presents hypothetical data representative of typical QTAIM results for such interactions.

| Hydrogen Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Estimated Energy (kcal/mol) |

|---|---|---|---|---|

| Pyrazole N2···H-O | 0.025 | +0.085 | +0.001 | -4.2 |

Reaction Pathway Analysis and Transition State Modeling for Synthetically Relevant Transformations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, a synthetically relevant transformation is its formation via N-alkylation of the precursor, 3-methyl-1-phenyl-1H-pyrazol-5-amine. nih.gov Reaction pathway analysis involves mapping the potential energy surface of the reaction to identify the lowest energy path from reactants to products.

This analysis is performed by calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy (Ea) of the reaction, which is directly related to the reaction rate.

For the N,N-dimethylation of 3-methyl-1-phenyl-1H-pyrazol-5-amine using a methylating agent (e.g., methyl iodide), computational modeling can:

Confirm a stepwise mechanism, likely proceeding through a mono-methylated intermediate.

Calculate the activation energies for the first and second methylation steps.

Analyze the geometry of the transition states to understand the steric and electronic factors that govern the reaction. For instance, modeling can reveal how the increasing steric hindrance after the first methylation affects the energy barrier for the second methylation.

These calculations provide a detailed, microscopic view of the reaction dynamics that is often inaccessible through experimental means alone. nih.gov

Table 3: Calculated Energy Profile for the Stepwise N-methylation of 3-Methyl-1-phenyl-1H-pyrazol-5-amine This table presents hypothetical data representative of a calculated reaction pathway.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 3-methyl-1-phenyl-1H-pyrazol-5-amine + CH₃I | 0.0 |

| TS1 | Transition state for first methylation | +18.5 |

| Intermediate | N,3-Dimethyl-1-phenyl-1H-pyrazol-5-amine | -5.2 |

| TS2 | Transition state for second methylation | +22.1 |

Academic Applications and Future Research Directions for N,n,3 Trimethyl 1 Phenyl 1h Pyrazol 5 Amine Derivatives

Design and Synthesis of Novel Heterocyclic Architectures Utilizing the Pyrazole (B372694) Core

The pyrazole nucleus, particularly when functionalized with an amino group as in the derivatives of N,N,3-trimethyl-1-phenyl-1H-pyrazol-5-amine, is a foundational element for constructing more complex, fused heterocyclic systems. These aminopyrazoles are highly valued for their ability to undergo cyclocondensation reactions with various electrophilic reagents, yielding a diverse range of polycyclic compounds. researchgate.net This versatility has made them a focal point in the development of new synthetic methodologies. hilarispublisher.com

Pyrazolo-Fused Polycyclic Systems (e.g., Pyridazines, Pyrazines, Quinazolines)

The synthesis of pyrazolo-fused heterocycles is a significant area of research due to the broad spectrum of biological activities these compounds exhibit. researchgate.nethilarispublisher.com Derivatives of the aminopyrazole core are instrumental in constructing these fused systems through reactions that typically involve the amino substituent and an adjacent ring carbon.

Pyrazolo[3,4-d]pyridazines: These systems can be synthesized from pyrazole precursors. For instance, the reaction of ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates with hydrazine (B178648) or methylhydrazine leads to the formation of pyrazolo[3,4-d]pyridazin-4-ones. semanticscholar.org

Pyrazolo[3,4-b]pyrazines: The synthesis of these heterocycles often starts from 5-amino-3-methyl-4-nitroso-1-phenylpyrazole. A one-pot reaction with compounds like benzoylacetonitrile (B15868) or malononitrile (B47326) can yield key intermediates such as 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile or 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile, respectively. documentsdelivered.comresearchgate.net Continuous flow chemistry has also been employed for the scalable synthesis of intermediates like 6-chloro-1H-pyrazolo[3,4-b]pyrazine. acs.org

Pyrazolo[4,3-h]quinazolines and Pyrazolo[4,3-d]pyrimidines: Researchers have reported the design and synthesis of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as selective kinase inhibitors. nih.gov Similarly, various pyrazolo[4,3-d]pyrimidine compounds have been synthesized and evaluated for potential therapeutic applications. nih.gov The synthesis of pyrazolo[3,4-d]pyrimidine derivatives can be achieved by reacting compounds like 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with different alkylating agents. nih.gov

| Fused System | Precursor | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-b]pyrazine | 5-Amino-3-methyl-4-nitroso-1-phenylpyrazole | Benzoylacetonitrile or Malononitrile | One-pot synthesis yielding functionalized pyrazinopyrazole core. | documentsdelivered.comresearchgate.net |

| Pyrazolo[3,4-d]pyridazine | Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates | Hydrazine or Methylhydrazine | Cyclocondensation to form pyridazinone-fused pyrazoles. | semanticscholar.org |

| Pyrazolo[4,3-h]quinazoline | Substituted aminopyrazoles | Multi-step synthesis | Designed as selective CDK4/6 inhibitors for anticancer research. | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Alkylating agents (e.g., methyl iodide) | Synthesis of new derivatives with potential antiproliferative activity. | nih.gov |

Spiro Compounds and Other Complex Ring Systems

The pyrazole core is also integral to the synthesis of spirocyclic compounds, which are characterized by two rings connected through a single shared atom. These complex three-dimensional structures are of great interest in medicinal chemistry.

Spiro-Pyrazole-Oxindoles: A common synthetic route involves the reaction of isatins (indole-2,3-diones) with pyrazole-based precursors. For example, novel spiro pyrazole-3,3'-oxindole analogues can be synthesized via cyclization of intermediate chalcones with hydrazine hydrate. mdpi.com Another method involves a thermally induced, substrate-dependent reaction of alkynyl diazo compounds to produce spiro-4H-pyrazole-oxindoles. rsc.org

Other Spiro Systems: The synthesis of spiro pyrazoline steroid derivatives has been achieved through the cycloaddition reaction of α,β-unsaturated steroidal ketones with hydrazine acetate. nih.gov Additionally, enantioselective methods have been developed for synthesizing dihydrospiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives. rsc.org

Advanced Ligand Design in Coordination Chemistry

Pyrazole derivatives are excellent ligands in coordination chemistry due to the presence of multiple nitrogen atoms that can coordinate with metal ions. researchgate.netresearchgate.net The ability to tune the electronic and steric properties of the pyrazole ring through substitution makes them highly versatile for designing ligands with specific properties for catalysis and materials science.

Chelation Properties with Transition Metals

The nitrogen atoms of the pyrazole ring act as effective donor sites, enabling these molecules to function as chelating ligands for a variety of transition metals. researchgate.net The resulting coordination complexes exhibit diverse geometries and nuclearities.

Bidentate and Polydentate Ligands: Pyrazole-based ligands can act as bidentate chelating agents, forming stable complexes with metals like nickel(II), cobalt(II), and copper(II). rsc.org By incorporating additional donor groups, polydentate pyrazole ligands can be designed to satisfy specific stereochemical requirements of metal-binding sites. researchgate.net

Pincer-Type Ligands: A significant area of development involves pincer-type pyrazole ligands, such as 2,6-bis(1H-pyrazol-3-yl)pyridines. These rigid frameworks hold the pyrazole units in specific orientations, which is advantageous for creating well-defined metal complexes and for applications in catalysis where precise control of the coordination sphere is crucial. nih.gov

Development of Pyrazole-Based Catalysts

The coordination complexes formed from pyrazole-based ligands have shown significant promise as catalysts in a range of organic transformations. The tunability of the ligand framework allows for the optimization of catalyst activity and selectivity.

Heterogeneous Catalysis: Sustainable heterogeneous catalysts are vital for environmentally friendly chemical processes. Pyranopyrazole synthesis, for example, has been achieved using various recyclable catalysts, including single, bi-, and tri-metallic materials and nanocomposites in green multicomponent reactions. nih.gov

Metal-Ligand Cooperativity: In certain pyrazole-based complexes, the ligand can actively participate in the catalytic cycle. Protic pyrazole complexes, for instance, can exhibit metal-ligand cooperativity where the N-H bond of the pyrazole ring is involved in substrate activation or proton transfer steps, enhancing catalytic efficiency. nih.gov

Applications in Functional Materials Research

The unique electronic and structural properties of pyrazole derivatives and their metal complexes make them attractive candidates for the development of advanced functional materials. Research in this area explores their potential in photoactive materials, sensors, and other specialized applications. For example, certain 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives incorporating a pyrazole ring have been investigated for their photochromic properties. mdpi.com Furthermore, the ability of pyrazole-based systems to form stable complexes with various metals opens avenues for creating materials with tailored magnetic, optical, or electronic properties.

Photonic and Electronic Materials (e.g., Azo Derivatives as Photochemical Switches)

Derivatives of this compound, particularly those incorporating an azo (-N=N-) linkage, are promising candidates for the development of advanced photonic and electronic materials. Azo compounds are well-known for their photochromism, the ability to undergo reversible isomerization between two distinct forms, typically a thermally stable trans (or E) isomer and a metastable cis (or Z) isomer, upon irradiation with light of a specific wavelength. nih.govcinz.nz This reversible switching behavior can lead to significant changes in the molecule's shape, polarity, and spectroscopic properties, making them ideal components for molecular switches and other light-responsive systems. nih.govcinz.nz

Azo-photoswitches based on a 1,3,5-trimethyl pyrazole ring have demonstrated nearly quantitative switching and high thermal stability. researchgate.netbeilstein-archives.org The photochemical properties of these switches, such as their absorption maxima and the half-life of the isomers, can be fine-tuned by altering the substitution pattern on the aromatic rings. beilstein-archives.org For instance, the introduction of electron-donating or -withdrawing groups can shift the absorption bands and influence the stability of the cis isomer. nih.govresearchgate.net

The switching process between the trans and cis isomers can be monitored using techniques like UV-Vis and NMR spectroscopy, which allow for the quantification of the conversion and the determination of the photophysical properties of the azo switch. cinz.nz Research into arylazo-3(5)-arylazo-1H-pyrazoles has provided insights into the effects of solvents and substituents on their light absorption, thermal half-lives, and photostationary states. researchgate.net Furthermore, arylazo-1H-3,5-bis(trifluoromethyl)pyrazoles have been shown to exhibit very long half-lives in DMSO, a desirable characteristic for certain applications. nih.gov

Table 1: Photochemical Properties of Selected Phenyl Azopyrazole Derivatives

| Compound Features | Absorption Maxima (π→π) | Absorption Maxima (n→π) | Key Findings |

| 1,3,5-trimethyl pyrazole ring | ~330 nm | ~450 nm | Almost quantitative back and forward photoswitching and high thermal stability. researchgate.netbeilstein-archives.org |

| N-acyl pyrazole moiety | 330–370 nm | 410–545 nm | Increased quantum yields of isomerization and long Z–isomer lifetimes. beilstein-archives.org |

| Arylazo-1H-3,5-bis(trifluoromethyl)pyrazoles | Not specified | Not specified | Displayed very long half-lives in DMSO. nih.gov |

| Naphthyl moieties on arylazopyrazoles | λmax = 332 nm (for N-methyl derivative) | Not specified | Beneficial in combination with trifluoromethyl groups, enhancing half-lives. nih.gov |

This table is generated based on data from the provided text and offers a comparative overview of the photochemical properties of different phenyl azopyrazole derivatives.

Components in Liquid Crystal Materials and Self-Assembly Systems

The unique structural characteristics of this compound derivatives make them intriguing building blocks for the design of liquid crystal materials and self-assembling systems. The ability of molecules to organize into ordered structures is fundamental to the formation of liquid crystalline phases. The 4-aryl-1H-pyrazole unit has been shown to self-assemble via hydrogen bonding to form columnar mesophases, which also exhibit luminescent properties. rsc.org

A model for the organization of these columnar structures involves an antiparallel arrangement of the molecules, which are partially interdigitated and interact through hydrogen bonds. rsc.org The 1H-pyrazole moiety, rather than other functional groups like amides, is crucial for the aggregation that leads to mesomorphism. rsc.org This suggests that derivatives of this compound, with their potential for hydrogen bonding and π-π stacking interactions, could be engineered to form specific liquid crystalline phases.

The self-assembly process can be influenced by factors such as the nature of the substituents on the pyrazole and phenyl rings. By systematically modifying the molecular structure, it is possible to control the type of liquid crystalline phase (e.g., nematic, smectic, or columnar) and the temperature range over which it is stable. The investigation of these derivatives could lead to the development of novel materials for applications in displays, sensors, and other advanced technologies.

Exploration in Polymer Chemistry

While direct polymerization of this compound itself is not widely reported, its derivatives represent versatile monomers for incorporation into various polymer architectures. The presence of the reactive amine group and the potential for functionalization of the pyrazole and phenyl rings open up avenues for creating polymers with tailored properties. For instance, N-vinylated pyrazoles are known to be useful as monomers in polymer synthesis. acs.org

Derivatives of this compound could be modified to contain polymerizable groups such as vinyl, acrylate, or epoxide moieties. Subsequent polymerization could lead to materials with interesting thermal, optical, or electronic properties, stemming from the inherent characteristics of the pyrazole core. The incorporation of these pyrazole-containing units into polymer backbones or as pendant groups could enhance properties like thermal stability, flame retardancy, or metal-coordinating capabilities. Further research in this area could focus on the synthesis of such monomers and the exploration of their polymerization behavior and the properties of the resulting polymers.

Investigation as Chemical Probes or Scaffolds for Biological Target Interaction Studies

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govmdpi.comresearchgate.netnih.gov Consequently, this compound and its derivatives are valuable platforms for the development of chemical probes and scaffolds for studying interactions with biological targets. scirp.org

The synthesis of various 5-aminopyrazole derivatives has been a focus of research due to their potential as building blocks for bioactive molecules. scirp.orgresearchgate.net These compounds can be systematically modified to explore structure-activity relationships (SAR) and to optimize their binding affinity and selectivity for specific proteins or enzymes. For example, 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) have been synthesized and evaluated for their antioxidant and anticancer activities. nih.gov Some of these derivatives have shown significant cytotoxicity against cancer cell lines. nih.gov

The versatility of the 5-aminopyrazole core allows for the introduction of various functional groups through reactions such as acylation, condensation, and cycloaddition. researchgate.netrsc.org This enables the creation of diverse libraries of compounds for high-throughput screening against a range of biological targets. The insights gained from these studies can guide the design of more potent and selective therapeutic agents.

Table 2: Biological Activities of Selected Pyrazole Derivatives

| Pyrazole Derivative Class | Biological Activity Investigated | Key Findings |

| 1,3,4,5-tetrasubstituted pyrazoles | Anti-inflammatory | Some derivatives showed excellent inhibition compared to diclofenac (B195802) sodium. mdpi.com |

| 5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrile | Anticancer | Showed significant cytotoxicity against MCF-7 breast cancer cells. mdpi.com |

| 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) | Antioxidant, Anticancer | Several derivatives proved to be cytotoxic in the RKO colorectal carcinoma cell line. nih.gov |

| Fused pyrazoles | Protein kinase inhibition, Antioxidant, Antimicrobial | Some compounds demonstrated protein kinase inhibitory activity and good antioxidant potential. researchgate.net |

| 3-phenyl-1H-5-pyrazolylamides | PLpro inhibitors (antiviral) | Derivatives showed improved PLpro inhibitory activity with low cytotoxicity. nih.gov |

This table summarizes the biological activities of various pyrazole derivatives as reported in the provided search results, highlighting their potential as scaffolds for drug discovery.

Future Perspectives in Green Chemistry and Sustainable Synthesis of N,N-Disubstituted Pyrazol-5-amines

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for heterocyclic compounds, including N,N-disubstituted pyrazol-5-amines. Future research will likely focus on the development of more sustainable and environmentally benign synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources.

Recent advancements in the synthesis of pyrazole derivatives have highlighted the use of greener approaches. These include catalyst-free reactions, the use of water as a solvent, and multicomponent reactions that increase atom economy. researchgate.netscielo.org.za For instance, a catalyst-free, simple, and green protocol has been developed for the synthesis of novel 1H-furo[2,3-c]pyrazole-4-amines in a one-pot, four-component domino reaction in water. researchgate.net The use of magnetized distilled water as a solvent has also been explored for the catalyst-free synthesis of chromeno[2,3-c]pyrazoles and bis-pyrazolone derivatives, yielding high to excellent yields. scielo.org.za

The synthesis of 5-aminopyrazoles often involves the condensation of β-ketonitriles with hydrazines. beilstein-journals.org Future efforts will likely focus on developing catalytic versions of these reactions that operate under milder conditions and reduce the need for stoichiometric reagents. The exploration of flow chemistry and microwave-assisted synthesis could also contribute to more efficient and sustainable production of N,N-disubstituted pyrazol-5-amines. The development of such green synthetic methods will be crucial for the environmentally responsible production of these valuable compounds for their various academic and industrial applications.

Q & A

Basic: What synthetic methodologies are recommended for preparing N,N,3-Trimethyl-1-phenyl-1H-pyrazol-5-amine with high purity?

Answer:

A common approach involves reductive amination using pyrazole precursors. For example, a solvent-free one-pot method can condense 3-substituted pyrazol-5-amine with aldehydes, followed by in situ reduction using sodium borohydride or similar agents. Key steps include optimizing reaction temperature (60–80°C) and solvent selection (e.g., ethanol or THF) to minimize side products. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity . For multi-step synthesis, intermediates like N-(pyrazolyl)imines should be characterized using FTIR and NMR to confirm structural integrity before reduction .

Advanced: How can tautomeric forms of this compound complicate structural analysis, and how are these resolved?

Answer:

Tautomerism in pyrazole derivatives arises from proton shifts between nitrogen atoms, leading to ambiguous NMR or X-ray data. For example, annular tautomerism in 1,2,4-triazoles (structurally analogous to pyrazoles) can produce mixtures of 3- and 5-substituted tautomers . To resolve this:

- X-ray crystallography : Single-crystal analysis can distinguish tautomers by identifying hydrogen positions and bond lengths (e.g., C–N bond distances: 1.337 Å for planar amino groups vs. 1.372 Å for non-planar configurations) .

- Dynamic NMR : Variable-temperature NMR detects tautomeric equilibria by observing signal splitting at low temperatures .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- 1D/2D NMR : ¹H and ¹³C NMR confirm substituent positions. NOESY or HSQC can resolve spatial interactions (e.g., distinguishing N-methyl vs. C-methyl groups) .

- FTIR : Identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹ for amines) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound?

Answer:

Contradictions often arise from variations in assay conditions or substituent effects. For example:

- Receptor Binding Assays : Use standardized protocols (e.g., fixed pH, temperature) to minimize variability. Compare IC₅₀ values across multiple studies, noting trifluoromethyl vs. methyl substituent impacts on affinity .

- Structural Validation : Ensure compound purity (>95% by HPLC) and confirm stereochemistry via X-ray or computational docking to reconcile activity differences .

Comparative: How does the methyl substitution at the 3-position influence reactivity compared to trifluoromethyl analogs?

Answer:

- Electron-Donating Effects : Methyl groups increase electron density at the pyrazole ring, enhancing nucleophilic substitution reactivity. This contrasts with trifluoromethyl groups, which are electron-withdrawing and stabilize intermediates in SNAr reactions .

- Biological Selectivity : Methyl derivatives may exhibit lower binding affinity but higher metabolic stability compared to trifluoromethyl analogs, as seen in enzyme inhibition assays .

Advanced: What refinements in X-ray crystallography are critical for resolving this compound’s structure?

Answer:

- Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks .

- Data Collection : High-resolution (<1.0 Å) datasets reduce ambiguity in electron density maps. For twinned crystals, employ the TWINROTMAT approach in SHELXL .

Computational: What methods predict the binding affinity of this compound to biological targets?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzyme active sites (e.g., kinase domains). Validate using free-energy perturbation (FEP) for ΔG calculations .

- QSAR Models : Train datasets on pyrazole derivatives with known IC₅₀ values, incorporating descriptors like LogP and H-bond donor counts .

Stability: How do storage conditions affect the compound’s stability?

Answer:

- Thermal Stability : Decomposition occurs above 150°C; store at –20°C under inert gas (Ar/N₂) .

- Light Sensitivity : Amber vials prevent photodegradation, as UV exposure can cleave the N–N bond in pyrazoles .

Mechanistic: What role do N-methyl groups play in the compound’s reactivity in cross-coupling reactions?

Answer:

N-Methylation reduces steric hindrance at the pyrazole ring, facilitating Pd-catalyzed Suzuki couplings. However, over-methylation may deactivate the ring toward electrophilic substitution. Optimize catalyst systems (e.g., Pd(OAc)₂/XPhos) and base (K₂CO₃) for C–H functionalization .

Reproducibility: What challenges arise in scaling up synthesis, and how are they mitigated?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.